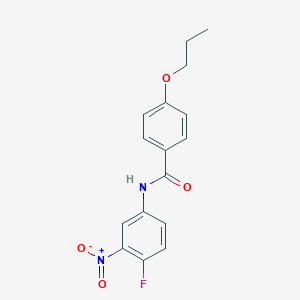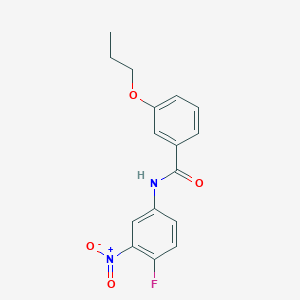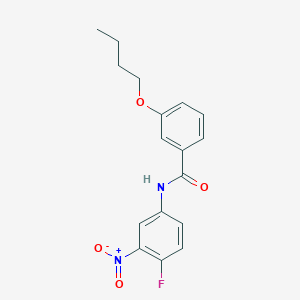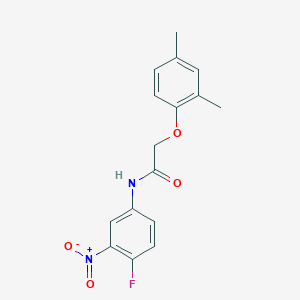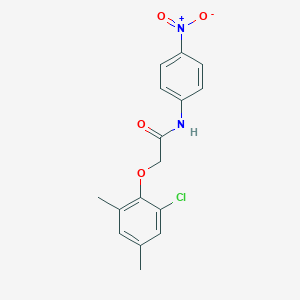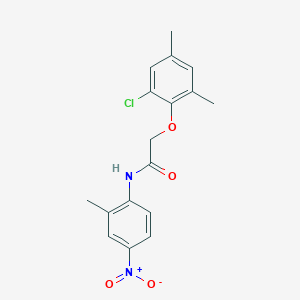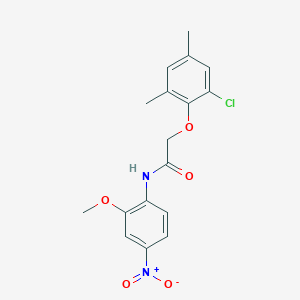![molecular formula C13H14N4O4S B410844 N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B410844.png)
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . This reaction proceeds under mild conditions and results in the formation of the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer properties have been explored in various studies.
Industry: Used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide
Uniqueness
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its potent antimicrobial and anticancer properties.
属性
分子式 |
C13H14N4O4S |
|---|---|
分子量 |
322.34g/mol |
IUPAC 名称 |
N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-8(18)14-12-15-16(9(2)19)13(3,22-12)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,14,15,18) |
InChI 键 |
GHQRRKYPOBOPQB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
规范 SMILES |
CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


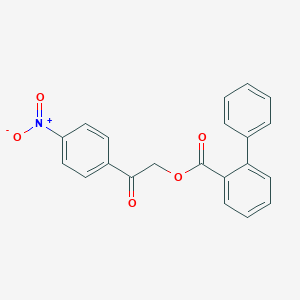
![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410762.png)
![3-{4-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410763.png)
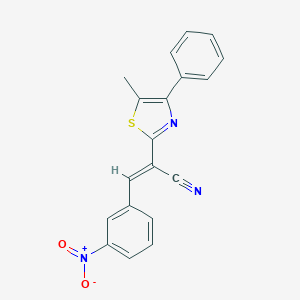
![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410765.png)
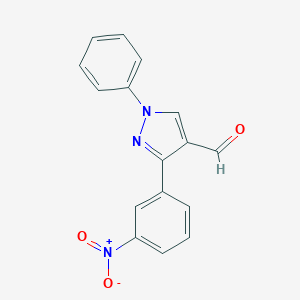
![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410769.png)
